molecular formula C17H21N B10852586 Phenethyl-(3-phenyl-propyl)-amine

Phenethyl-(3-phenyl-propyl)-amine

Cat. No.: B10852586
M. Wt: 239.35 g/mol
InChI Key: MCXHGJLRTJKZGT-UHFFFAOYSA-N
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Description

Phenethyl-(3-phenyl-propyl)-amine, also known as (2-phenylethyl)(3-phenylpropyl)amine (IUPAC name: 3-Phenyl-N-(2-phenylethyl)-1-propanamine), is a secondary amine with the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . Its structure consists of a phenethyl group (C₆H₅CH₂CH₂–) attached to the nitrogen atom alongside a 3-phenylpropyl chain (C₆H₅CH₂CH₂CH₂–), creating a hydrophobic, aromatic-rich scaffold. This compound has been studied in the context of ligand-receptor interactions, particularly as a structural analog in dopamine and serotonin receptor research .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

3-phenyl-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C17H21N/c1-3-8-16(9-4-1)12-7-14-18-15-13-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2

InChI Key

MCXHGJLRTJKZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Bis-(3-phenyl-propyl)-amine

  • Molecular formula : C₁₈H₂₃N
  • Molecular weight : 253.4 g/mol
  • Key differences : Replaces the phenethyl group with a second 3-phenylpropyl chain.
  • Properties : Exhibits higher lipophilicity (XLogP3: 4.4) compared to Phenethyl-(3-phenyl-propyl)-amine due to the additional phenylpropyl group. It is a secondary amine formed under high-temperature hydrogenation conditions .

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine (GBR 12935)

  • Molecular formula : C₂₈H₃₃N₃O
  • Key differences : Incorporates a piperazine ring and a diphenylmethoxyethyl substituent.
  • Pharmacology : A selective dopamine uptake inhibitor with distinct behavioral effects (e.g., locomotor stimulation, cocaine-like discriminative stimulus effects) compared to this compound. Its piperazine moiety enhances dopamine transporter affinity .

(2,2-Diphenyl-[1,3]oxathiolan-5-ylmethyl)-(3-phenyl-propyl)-amine

  • Molecular formula: C₂₅H₂₅NOS
  • Key differences : Features a fused oxathiolane ring system.
  • Pharmacology : A potent and selective 5-HT₁A receptor agonist (EC₅₀ < 10 nM), demonstrating how heterocyclic modifications enhance serotonin receptor specificity compared to this compound .

Pharmacological and Functional Comparisons

Key Observations:

Substituent Effects : The addition of heterocycles (e.g., oxathiolane in ) or piperazine (e.g., GBR 12935 ) significantly alters receptor selectivity.

Chain Length and Aromaticity : Longer alkyl chains with aromatic groups (e.g., 3-phenylpropyl) enhance lipophilicity and membrane permeability but may reduce specificity without additional functional groups .

Steric Hindrance : Bis-(3-phenyl-propyl)-amine’s bulkier structure likely reduces CNS penetration compared to this compound .

Reactivity Notes:

  • This compound undergoes Pd(II)-catalyzed C-H acetoxylation at the ortho position of its aromatic rings, enabling further functionalization .
  • Bis-(3-phenyl-propyl)-amine is prone to side reactions (e.g., over-alkylation) under harsh conditions due to its two reactive alkyl chains .

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